molecular formula C22H28N2O4 B2586641 (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 915933-70-9

(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2586641
CAS No.: 915933-70-9
M. Wt: 384.476
InChI Key: GSXWONZJQBOHNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of study in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

The compound's molecular interaction and pharmacophore models have been studied, particularly in relation to cannabinoid receptors. An example includes the study on the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, using molecular orbital methods and pharmacophore modeling (Shim et al., 2002).

Anticancer and Antituberculosis Studies

Compounds structurally similar to (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone have been investigated for their potential anticancer and antituberculosis properties. For example, derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have exhibited significant activity in vitro against human breast cancer cell lines and tuberculosis bacteria (Mallikarjuna et al., 2014).

Synthesis and Characterization in Metal Complexes

Studies have been conducted on synthesizing novel metal complexes with similar compounds, exploring their structural and spectral characteristics. An example includes the synthesis and characterization of Ni(II) and Cu(II) complexes derived from novel phenolic Mannich bases, which are structurally related to this compound (Büyükkıdan & Özer, 2013).

Antioxidant Potency

Compounds with similar structures have been synthesized and evaluated for their antioxidant potency. For instance, the synthesis and antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one were studied, showing potential as antioxidants (Dineshkumar & Parthiban, 2022).

Antimicrobial and Anti-Proliferative Activities

There has been research on compounds similar to this compound that exhibit antimicrobial and anti-proliferative activities. For example, a study on 1,3,4-Oxadiazole N-Mannich bases revealed significant activities against pathogenic bacteria and cancer cell lines (Al-Wahaibi et al., 2021).

Properties

IUPAC Name

[4-(2,6-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-15-7-6-8-16(2)20(15)23-9-11-24(12-10-23)22(25)17-13-18(26-3)21(28-5)19(14-17)27-4/h6-8,13-14H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXWONZJQBOHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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